molecular formula C10H10F3NO2 B579128 Methyl 3,3,3-trifluoro-2-phenylalaninate CAS No. 15467-28-4

Methyl 3,3,3-trifluoro-2-phenylalaninate

Cat. No.: B579128
CAS No.: 15467-28-4
M. Wt: 233.19
InChI Key: SWUSMICEFKSMCE-SECBINFHSA-N
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Description

Methyl 3,3,3-trifluoro-2-phenylalaninate: is a chemical compound with the molecular formula C10H10F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-phenylalaninate typically involves the esterification of 3,3,3-trifluoro-2-phenylalanine with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-phenylalaninate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into the medicinal properties of this compound includes its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoro-2-phenylpropanoate
  • Methyl 3,3,3-trifluoro-2-phenylbutanoate
  • Methyl 3,3,3-trifluoro-2-phenylpentanoate

Comparison: Methyl 3,3,3-trifluoro-2-phenylalaninate is unique due to its specific structure, which includes a phenylalanine derivative with a trifluoromethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the trifluoromethyl group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl (2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-8(15)9(14,10(11,12)13)7-5-3-2-4-6-7/h2-6H,14H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUSMICEFKSMCE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@](C1=CC=CC=C1)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721716
Record name Methyl (2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15467-28-4
Record name Methyl (2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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